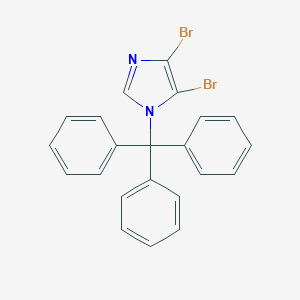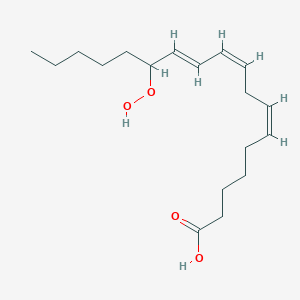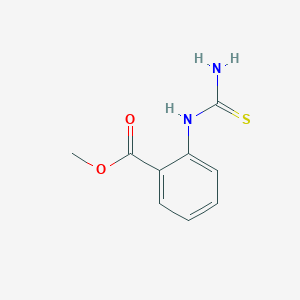
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMBP and is known for its ability to selectively bind to certain proteins and enzymes in the body. In
Mécanisme D'action
The mechanism of action of BMBP is through its ability to selectively bind to certain proteins and enzymes. BMBP binds to these proteins and enzymes through specific interactions with their amino acid residues. This binding can lead to changes in the conformation and activity of the protein or enzyme, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BMBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BMBP can inhibit the activity of certain enzymes, including glycosidases and proteases. BMBP has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that BMBP can reduce inflammation and improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BMBP in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a valuable tool for studying their functions and interactions. BMBP is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to using BMBP in lab experiments. One limitation is that BMBP may not be effective in all experimental systems, as its binding affinity and specificity may vary depending on the protein or enzyme being studied.
Orientations Futures
There are several future directions for research on BMBP. One area of research is in the development of new drugs and therapies that target specific proteins and enzymes. BMBP can be used as a starting point for the development of new compounds that have improved binding affinity and specificity. Another area of research is in the study of protein-protein interactions. BMBP can be used to study the interactions between different proteins and enzymes, which can provide valuable insights into their functions and roles in cellular processes. Finally, further research is needed to fully understand the biochemical and physiological effects of BMBP, particularly in vivo.
Méthodes De Synthèse
BMBP is a complex chemical compound that requires a multi-step synthesis process. The synthesis of BMBP involves the reaction of various organic compounds, including benzoyl chloride, propylamine, and mannose. The process involves several steps, including the protection of mannose with a benzyl group, the reaction of benzoyl chloride with propylamine, and the deprotection of the benzyl group. The final product is purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
BMBP has been studied extensively for its potential applications in scientific research. One of the primary uses of BMBP is in the study of protein-protein interactions. BMBP has been shown to selectively bind to certain proteins and enzymes, making it a valuable tool for studying their functions and interactions. BMBP has also been used in the development of new drugs and therapies, as it can be used to target specific proteins and enzymes that are involved in disease processes.
Propriétés
Numéro CAS |
119188-97-5 |
|---|---|
Formule moléculaire |
C29H37NO14 |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
4-benzoyl-N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]-2-tritiopropan-2-yl]-N-tritiobenzamide |
InChI |
InChI=1S/C29H37NO14/c31-10-20(35)25(40)27(22(37)12-33)43-14-19(15-44-28(23(38)13-34)26(41)21(36)11-32)30-29(42)18-8-6-17(7-9-18)24(39)16-4-2-1-3-5-16/h1-11,19-23,25-28,33-38,40-41H,12-15H2,(H,30,42)/t20-,21-,22-,23-,25-,26-,27-,28-/m1/s1/i19T/hT |
Clé InChI |
BSTDRJRJBYFKIU-IOOKBIAFSA-N |
SMILES isomérique |
[3H]C(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)N([3H])C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
Autres numéros CAS |
119188-97-5 |
Synonymes |
2-N-(4-benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine BB-BMPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)








![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)